molecular formula C20H17F3N2O4 B611174 Tasquinimod CAS No. 254964-60-8

Tasquinimod

Katalognummer B611174
CAS-Nummer: 254964-60-8
Molekulargewicht: 406.35
InChI-Schlüssel: ONDYALNGTUAJDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tasquinimod is an experimental drug that has been primarily studied for the treatment of solid tumors . It has been mostly studied in prostate cancer, but its mechanism of action suggests that it could be used to treat other cancers . Tasquinimod targets the tumor microenvironment and counteracts cancer development by inhibiting angiogenesis and metastasis and by modulating the immune system .


Synthesis Analysis

Tasquinimod was one of several second-generation quinoline-3-carboxamide variants synthesized using the drug roquinimex as a starting point . The synthesis process involved a mixture of certain compounds refluxed in a Soxhlet extraction apparatus containing 4A molecular sieves for 2 hours .


Molecular Structure Analysis

Tasquinimod has a molecular formula of C20H17F3N2O4 . Its exact mass is 406.11 and its molecular weight is 406.350 . The elemental analysis shows that it contains Carbon (59.11%), Hydrogen (4.22%), Fluorine (14.03%), Nitrogen (6.89%), and Oxygen (15.75%) .


Chemical Reactions Analysis

Tasquinimod has been shown to have significant effects on tumor cell viability, cell proliferation, and downstream signaling pathways . It has been observed to decrease myeloma cell proliferation and colony formation in vitro .


Physical And Chemical Properties Analysis

Tasquinimod is an orally available agent .

Wissenschaftliche Forschungsanwendungen

  • Allosteric Modulation of HDAC4 Survival Signaling in Cancer : Tasquinimod has been identified as an allosteric modulator of histone deacetylase HDAC4, impacting cancer cell survival and angiogenic response. This mechanism is effective against various human tumor xenografts, including prostate, breast, bladder, and colon cancers, and can be enhanced when combined with other drugs targeting the tumor microenvironment (Isaacs et al., 2013).

  • Impact on the Tumor Microenvironment : Tasquinimod targets the tumor microenvironment, enhancing host immune response and inhibiting angiogenesis. It influences infiltrating myeloid cells, shifting their balance towards a less immunosuppressive phenotype, which is crucial for controlling tumor growth and metastasis (Raymond et al., 2013).

  • Treatment of Metastatic Castration-Resistant Prostate Cancer : In a Phase III clinical trial, tasquinimod showed improved progression-free survival for men with metastatic castration-resistant prostate cancer, although no overall survival benefit was observed. It's noteworthy that tasquinimod caused more frequent grade ≥ 3 adverse events compared to placebo (Sternberg et al., 2016).

  • Effects on Myeloid Cells in the Tumor Microenvironment : Tasquinimod induces an early change in tumor-associated macrophages, shifting them from a pro-angiogenic and immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This shift leads to reduced tumor neovascularization and impacts metastasis development (Olsson et al., 2015).

  • Enhancing Anti-Prostate Cancer Efficacy : Tasquinimod enhances the efficacy of standard therapies for metastatic prostate cancer, such as androgen ablation and taxotere, without directly affecting serum PSA levels in human xenografts (Dalrymple et al., 2007).

  • Long-Term Survival and Biomarker Correlates in Prostate Cancer : Tasquinimod showed prolonged progression-free survival and overall survival in men with minimally symptomatic metastatic castration-resistant prostate cancer, particularly in those with skeletal metastases. Biomarker analyses suggest a favorable impact on bone alkaline phosphatase and lactate dehydrogenase levels (Armstrong et al., 2013).

Safety And Hazards

Tasquinimod may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Tasquinimod is a novel agent with clinical therapeutic potential in various solid tumors, both alone and as part of rational combination therapy . Its unique combination of effects makes it a promising candidate for future research and clinical trials .

Eigenschaften

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180183
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tasquinimod

CAS RN

254964-60-8
Record name Tasquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254964-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%

Citations

For This Compound
1,200
Citations
E Raymond, A Dalgleish, JE Damber, M Smith… - Cancer Chemotherapy …, 2014 - Springer
… Tasquinimod is a small molecule with pleiotropic effects on the tumour microenvironment. Tasquinimod … Tasquinimod influences infiltrating myeloid cells in the tumour milieu shifting the …
Number of citations: 78 link.springer.com
IR Ramachandran, C Lin, T Chase, D Gabrilovich… - 2014 - ashpublications.org
… We then evaluated the anti-tumor effect of tasquinimod in vivo in a MM syngeneic model. … tasquinimod at a dose of 30 mg/kg/day in drinking water for 28 days. We found that tasquinimod …
Number of citations: 3 ashpublications.org
A Deronic, S Tahvili, T Leanderson… - Bmc …, 2016 - bmccancer.biomedcentral.com
… -term tasquinimod treatment reduced the splenomegaly and expansion of splenic myeloid cells during a later phase of tumor development. In this phase, tasquinimod … that tasquinimod …
Number of citations: 18 bmccancer.biomedcentral.com
L Shen, A Sundstedt, M Ciesielski, KM Miles… - Cancer immunology …, 2015 - AACR
… Here, we report that tasquinimod provided a significant … In the combination strategies, tasquinimod inhibited distinct MDSC … myeloid cells by tasquinimod induces therapeutic benefit …
Number of citations: 97 aacrjournals.org
JT Isaacs, L Antony, SL Dalrymple, WN Brennen… - Cancer research, 2013 - AACR
… for the antiangiogenic activity of tasquinimod. Our comprehensive … Through this mechanism, tasquinimod is effective as a … a mechanism of action of tasquinimod and offer a perspective …
Number of citations: 108 aacrjournals.org
A Olsson, J Nakhlé, A Sundstedt… - Journal for …, 2015 - jitc.biomedcentral.com
… In this study, we extended the analysis of consequences of tasquinimod treatment on the TME looking at early changes in myeloid cells after treatment. Surprisingly, tasquinimod …
Number of citations: 56 jitc.biomedcentral.com
A Olsson, A Björk… - Molecular …, 2010 - molecular-cancer.biomedcentral …
… human prostate tumors were treated with oral tasquinimod, there was a profound growth … target) in the tumors from tasquinimod treated mice. We conclude that tasquinimod-induced up-…
Number of citations: 95 molecular-cancer.biomedcentral.com
N Gupta, O Al Ustwani, L Shen, R Pili - OncoTargets and therapy, 2014 - Taylor & Francis
… tasquinimod have formed the basis for its success as an antiangiogenic and immunomodulatory agent in this disease. Tasquinimod … In this review, we will discuss tasquinimod, starting …
Number of citations: 36 www.tandfonline.com
R Fan, H Satilmis, N Vandewalle, E De Bruyne, E Menu… - Blood, 2021 - Elsevier
Introduction Immunotherapy has revolutionized cancer treatment and significantly affected the management of Multiple Myeloma (MM) patients. Unfortunately, these immunotherapeutic …
Number of citations: 1 www.sciencedirect.com
AR Mehta, AJ Armstrong - Therapeutic Advances in Urology, 2016 - journals.sagepub.com
… This review encompasses the preclinical and clinical development of tasquinimod as a … trichostatin A and tasquinimod. This suggested that tasquinimod harbors HDAC inhibitory …
Number of citations: 30 journals.sagepub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.